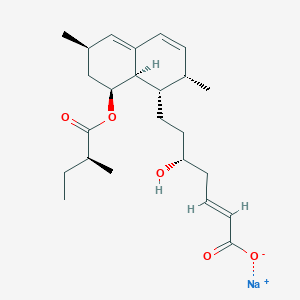

![molecular formula C22H28O5 B1150826 7-[3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]chromen-2-one CAS No. 320624-68-8](/img/structure/B1150826.png)

7-[3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a chromen-2-one group, which is a heterocyclic compound that is a derivative of chromene with a ketone functional group in the 2-position . It also contains a 1,3-dioxolane ring, which is a type of acetal and is used as a protecting group in organic synthesis .

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The 1,3-dioxolane ring is a type of acetal, and the chromen-2-one group is a type of heterocycle .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the 1,3-dioxolane ring can be opened under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the chromen-2-one group might confer aromaticity, which can affect the compound’s reactivity and stability .科学的研究の応用

Anthelmintic Activity

Marmin acetonide has been identified in the Australian plant Geijera parviflora, which is known for its customary use in Indigenous Australian ceremonies and bush medicine . The compound has shown significant activity against a parasitic nematode (Haemonchus contortus), indicating potential use in anthelmintic applications .

Antimicrobial Assessment

The same study also evaluated the antimicrobial activities of Marmin acetonide . While the specific results were not detailed, this suggests potential applications in combating microbial infections .

Anti-allergic Effects

Marmin acetonide has been studied for its effects on histamine release from rat mast cells . This suggests potential applications in the treatment of allergic reactions .

Anti-cancer Effects

While not directly related to Marmin acetonide, a similar compound, Marmesin, has been studied for its anti-cancer effects . It was found to exert anti-proliferative and pro-apoptotic activity on esophageal cancer cells by inhibiting the PI3K/Akt pathway . Given the structural similarity, it’s possible that Marmin acetonide may have similar anti-cancer properties, but further research would be needed to confirm this.

Phytochemical Profiling

Marmin acetonide has been identified in the phytochemical profiling of the Australian plant Geijera parviflora . This suggests potential applications in the field of plant metabolomics and the study of plant secondary metabolites .

Potential Artefact of Isolation Procedure

Interestingly, Marmin acetonide is considered an artefact of the isolation procedure, caused by exposure to acetone . This suggests potential implications for the methods used in the extraction and isolation of phytochemicals .

作用機序

特性

IUPAC Name |

7-[3-methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-15(6-10-19-21(2,3)27-22(4,5)26-19)12-13-24-17-9-7-16-8-11-20(23)25-18(16)14-17/h7-9,11-12,14,19H,6,10,13H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECCGECAEDOGOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC3C(OC(O3)(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 129317191 | |

Q & A

Q1: What is Marmin acetonide and where has it been found?

A1: Marmin acetonide is a coumarin compound. It was identified for the first time in Fructus Aurantii (bitter orange fruit) during a study focusing on the isolation of compounds that promote gastrointestinal motility in rats. [] This compound has also been found in the Australian plant Geijera parviflora (Wilga), known for its use in Indigenous Australian ceremonies and bush medicine. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

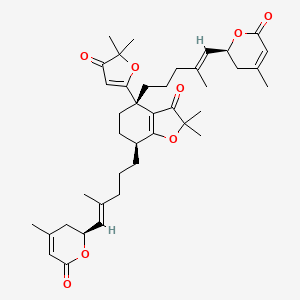

![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-ethyl-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1150753.png)

![Disodium;2-[4-sulfonatooxy-3-(trideuteriomethoxy)phenyl]acetate](/img/structure/B1150760.png)